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Compound of Interest

Compound Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B12274712

The 1-azabicyclo[3.3.1]Jnonane framework is a rigid, bicyclic amine that has garnered
significant attention in the fields of synthetic and medicinal chemistry. Its unique three-
dimensional structure, which confers specific steric and electronic properties, makes it a
valuable scaffold for the design of novel therapeutic agents and a recurring motif in various
natural products.[1][2] This constrained bicyclic system serves as an excellent platform for
orienting functional groups in a precise spatial arrangement, enabling high-affinity interactions
with biological targets.[3][4] This guide offers a comprehensive exploration of the 1-
azabicyclo[3.3.1]nonane core, delving into its fundamental properties, conformational behavior,
key synthetic strategies, and its proven utility in drug discovery.

Part 1: Core Physicochemical and Structural
Properties

The foundational characteristics of the 1-azabicyclo[3.3.1]nonane scaffold dictate its behavior
in both chemical reactions and biological systems. Its rigid structure is a key asset, reducing
the entropic penalty upon binding to a target and providing a fixed framework for structure-
activity relationship (SAR) studies.

Physicochemical Data

A summary of the core scaffold's key properties provides a baseline for understanding its
chemical identity.
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Property Value Source

Molecular Formula CsHisN PubChem[5]
Molecular Weight 125.21 g/mol PubChem[5]
CAS Number 280-77-3 PubChem[5]
IUPAC Name 1-azabicyclo[3.3.1]nonane PubChem[5]
Canonical SMILES C1CC2CCCN(C1)C2 PubChem[5]
Topological Polar Surface Area 3.2 A2 PubChem[5]

Conformational Analysis: A Tale of Two Chairs

The bicyclo[3.3.1]nonane system, from which this scaffold is derived, can exist in several
conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms.[6] For the
unsubstituted 1-azabicyclo[3.3.1]nonane, the twin-chair conformation is overwhelmingly the
most stable.[7] This preference is a result of minimizing torsional strain and non-bonded steric
interactions. However, the introduction of substituents can shift this equilibrium. Bulky groups,
particularly at the C3 or C7 positions, can introduce significant transannular steric strain
(repulsion between atoms across the rings), potentially favoring a chair-boat conformation to
alleviate this clash.[6] Understanding this conformational landscape is critical for drug design,
as the spatial orientation of substituents dictates the molecule's ability to fit into a binding
pocket.
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Caption: Conformational isomers of the 1-azabicyclo[3.3.1]Jnonane core.
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Part 2: Synthesis of the 1-Azabicyclo[3.3.1]Jnonane
Core

The construction of the 1-azabicyclo[3.3.1]Jnonane scaffold is a non-trivial synthetic challenge
that has been addressed through various elegant strategies. The choice of method often
depends on the desired substitution pattern and stereochemistry. Common approaches include
intramolecular cyclizations, such as the Mannich reaction, and tandem reactions that form the
bicyclic system in a highly controlled manner.[2]

Key Synthetic Methodology: Asymmetric
Organocatalytic Synthesis

A powerful and modern approach involves an organocatalytic Michael addition followed by an
intramolecular nitro-Mannich reaction. This strategy allows for the stereoselective synthesis of
highly functionalized 1-azabicyclo[3.3.1]Jnonanes.[1] The causality behind this approach lies in
the precise control exerted by the chiral organocatalyst, which sets the stereochemistry in the
initial Michael addition. This stereocenter then directs the subsequent intramolecular
cyclization, leading to a product with high diastereomeric and enantiomeric purity.
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Caption: Workflow for stereoselective synthesis of the scaffold.

Experimental Protocol: Stereoselective Synthesis of a 1-
Isomorphan Derivative

The following protocol is adapted from a reported enantioselective synthesis of highly
functionalized 1-azabicyclo[3.3.1]nonanes.[1]
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Objective: To synthesize a 1-azabicyclo[3.3.1]nonane derivative with high stereocontrol.
Materials:

e N-Boc-4-piperidone

e Methyl cyanoacetate

» Nitroalkene

e Chiral squaramide catalyst

o Potassium carbonate (K2COs)

e Dichloromethane (DCM)

e Methanol (MeOH)

Methodology:

o Step 1: Synthesis of the Piperidine Ketoester (Michael Donor):

o Rationale: This step prepares one of the key starting materials. The N-Boc protecting
group is chosen for its stability under the reaction conditions and ease of removal later.

o To a solution of N-Boc-4-piperidone and methyl cyanoacetate in DCM, add a catalytic
amount of a base (e.qg., piperidine) and stir at room temperature until the reaction is
complete (monitored by TLC). Purify the resulting piperidine ketoester by column
chromatography.

e Step 2: Organocatalytic Michael Addition:

o Rationale: This is the key stereochemistry-defining step. The chiral squaramide catalyst
creates a chiral environment, forcing the addition to occur from a specific face, resulting in
high enantioselectivity.

o In a dry flask under an inert atmosphere, dissolve the piperidine ketoester, the chosen
nitroalkene, and the chiral squaramide catalyst (typically 10 mol%) in a suitable solvent
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like toluene.

o Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48
hours. Monitor progress by TLC or LC-MS.

e Step 3: Intramolecular Nitro-Mannich Cyclization:

o Rationale: Upon formation of the Michael adduct, a weak base is added to promote the
intramolecular cyclization. The existing stereocenter directs the formation of the new ring,
ensuring high diastereoselectivity.

o Once the Michael addition is complete, add a mild base such as potassium carbonate
(K2CO:s).

o Stir the mixture until the cyclization is complete. This step forms the second ring of the
bicyclic system.

o Step 4: Workup and Purification:

[¢]

Rationale: Standard procedures to isolate and purify the final product.

o Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield the highly
functionalized 1-azabicyclo[3.3.1]nonane. This synthesis can achieve up to 98%
enantiomeric excess and >99:1 diastereomeric ratio.[1]

Part 3: The 1-Azabicyclo[3.3.1]Jnonane Scaffold in
Medicinal Chemistry

The rigid, three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an
archetypal "privileged scaffold.” This term describes molecular frameworks that are capable of
binding to multiple, often unrelated, biological targets by presenting appended functional
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groups in defined spatial vectors. Its derivatives have demonstrated a wide spectrum of

biological activities.[2][3]

Biological Activities and Therapeutic Applications

Derivatives of this scaffold have been investigated for a range of therapeutic uses, highlighting

its versatility.

Therapeutic Area

Specific
Target/Activity

Example
Application

References

Metabolic Disorders

GPR119 Agonist

Potent, orally active
agents for lowering
blood glucose in type
2 diabetes.

Central Nervous
System (CNS)

Monoamine Reuptake
Inhibitor

Treatment of
depression and other
neurological

disorders.

[9]

Infectious Diseases

Antiprotozoal Activity

Hybrids with
pyrimidine show
activity against

protozoan parasites.

[10]

Oncology

Cytotoxicity

Derivatives have
shown strong
cytotoxicity against
human cancer cell

lines.

[2]

Alkaloid Synthesis

Core of Macroline
Alkaloids

Serves as the
signature core for a
class of complex

natural products.

[11]
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Mechanism of Action: Case Study of a Monoamine
Reuptake Inhibitor

Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent inhibitors of
monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[9] The
scaffold acts as a rigid anchor that positions aryl ether or aryl amine side chains to effectively
block the binding site of neurotransmitter transporters (SERT, NET, DAT) on the presynaptic
neuron. This blockage increases the concentration of neurotransmitters in the synaptic cleft,
enhancing neurotransmission, which is the therapeutic basis for treating depression.
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9-Azabicyclo[3.3.1]Jnonane I/’\I
Derivative Presynaptic Neuron

Postsynaptic Neuron

\‘\\L\l\ormal Reuptake Blocks Reuptake
T

¥ Monoamine Transporte|
Postsynaptic Receptor, e.0.. SERT

Click to download full resolution via product page

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Outlook

The 1-azabicyclo[3.3.1]Jnonane scaffold is a testament to the power of rigid, three-dimensional
structures in chemical and biological sciences. Its well-defined conformational preferences
provide a reliable platform for rational drug design, while modern synthetic methods have made
its complex and highly functionalized derivatives more accessible.[1] From its role in CNS
disorders to metabolic diseases and natural product synthesis, the scaffold's utility is vast and
continually expanding.[9][11] Future research will likely focus on developing even more efficient
and stereoselective synthetic routes, exploring new biological targets, and leveraging the
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scaffold's unique architecture to create novel catalysts and materials. The 1-
azabicyclo[3.3.1]nonane core remains a structure of high interest, promising further discoveries
at the interface of chemistry and medicine.

References

e Gualandi, A., et al. (2014). Stereoselective synthesis of highly substituted 1-isomorphans (1-
azabicyclo[3.3.1]nonanes). Chemical Communications. Available at: [Link]

» National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 13759526, 1-Azabicyclo[3.3.1]Jnonane. PubChem. Available at: [Link]

e Das, P, et al. (2023). Different routes for the construction of biologically active diversely
functionalized bicyclo[3.3.1]nonanes. RSC Advances. Available at: [Link]

e Zhou, G., et al. (2015). Discovery of the oxazabicyclo[3.3.1]Jnonane derivatives as potent and
orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

e Bohn, A. G, et al. (2023). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]Jnonane Core of
Macroline-Type Alkaloids. Synfacts. Available at: [Link]

e Al-Matar, H. M., et al. (2022). Azabicyclo[3.3.1]Jnonane-based natural products.
ResearchGate. Available at: [Link]

e Kasyan, L. I., & Zefirov, N. S. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and
their Hetero Analogs. Topics in Stereochemistry. Available at: [Link]

e Trushkov, I. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-
Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic
Bis(oxiranes). Preprints.org. Available at: [Link]

e Trushkoy, I. V,, et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-
oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic
Bis(oxiranes). MDPI. Available at: [Link]

o Stetter, H. (1982). Chemistry of 3-azabicyclo[3.3.1]Jnonanes. Chemical Reviews. Available at:
[Link]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc05915a
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azabicyclo_3.3.1_nonane
https://www.semanticscholar.org/paper/Different-routes-for-the-construction-of-active-Das-Borah/1792622765660875347209930f780e81792900e5
https://pubmed.ncbi.nlm.nih.gov/26433449/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751515
https://www.researchgate.net/publication/362459737_Azabicyclo331nonane-based_natural_products
https://www.researchgate.net/publication/229712061_Conformational_Analysis_of_Bicyclo_331_Nonanes_and_their_Hetero_Analogs
https://www.preprints.org/manuscript/201908.0239/v1
https://www.mdpi.com/1422-8599/2020/1/4
https://pubs.acs.org/doi/abs/10.1021/cr00052a002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12274712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Jagt, R. B. C., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.

Organic Chemistry Portal. 9-Azabicyclo[3.3.1]Jnonane N-Oxyl, ABNO. Organic Chemistry
Portal. Available at: [Link]

Cheméo. Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. Available
at: [Link]

Borrmann, T., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane
Pyrimidine Hybrids. MDPI. Available at: [Link]

Laso, N. M., et al. (1997). Structural study of 3-azabicyclo[3.3.1]nonane derivatives
functionalized at 1 and/or 9-positions by molecular mechanics calculations and NMR
spectroscopy. Semantic Scholar. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Stereoselective synthesis of highly substituted 1-isomorphans (1-
azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3. preprints.org [preprints.org]
4. mdpi.com [mdpi.com]

5. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]
7. researchgate.net [researchgate.net]

8. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active
GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.organic-chemistry.org/chemicals/oxidations/9-azabicyclo[3.3.1]nonane-n-oxyl-abno.shtm
https://www.chemeo.com/cid/43-280-4/Bicyclo-3.3.1-nonane
https://www.mdpi.com/1420-3049/28/1/361
https://www.semanticscholar.org/paper/Structural-study-of-3-azabicyclo-%5B3.3.1-%5D-nonane-at-Laso-Quirante/835f5c93710174092b704c75908b9816009139f3
https://www.benchchem.com/product/b12274712?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc00621b
https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc00621b
https://pdfs.semanticscholar.org/d3bb/6ba2e18ec2bb0890cf5eaa909717ecdd06bf.pdf
https://www.preprints.org/manuscript/202512.1655/v1
https://www.mdpi.com/1420-3049/31/2/252
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azabicyclo_3.3.1_nonane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azabicyclo_3.3.1_nonane
https://pdf.benchchem.com/88/Conformational_Preferences_of_the_Bicyclo_3_3_1_nonane_Framework_An_In_depth_Technical_Guide.pdf
https://www.researchgate.net/publication/230067794_Conformational_Analysis_of_Bicyclo_331_Nonanes_and_their_Hetero_Analogs
https://pubmed.ncbi.nlm.nih.gov/26433449/
https://pubmed.ncbi.nlm.nih.gov/26433449/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12274712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

9. US7868017B2 - 9-azabicyclo[3.3.1]Jnonane derivatives - Google Patents
[patents.google.com]

e 10. mdpi.com [mdpi.com]
e 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

e To cite this document: BenchChem. [Introduction: The Architectural Significance of a
Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12274712#1-azabicyclo-3-3-1-nonane-scaffold-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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